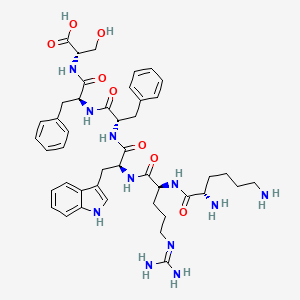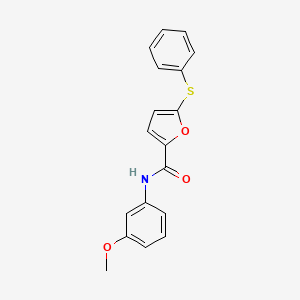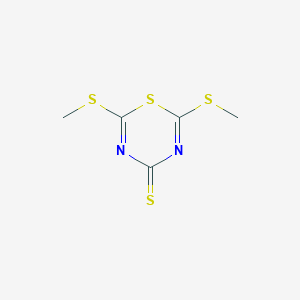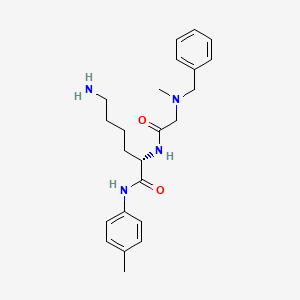
6-(Cyclohexylethynyl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclohexylethynyl)-7H-purine is an organic compound belonging to the class of purines. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a cyclohexylethynyl group attached to the purine structure, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylethynyl)-7H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative.
Cyclohexylethynylation: . This reaction involves the use of a boron reagent and a halogenated purine derivative under mild conditions.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyclohexylethynyl)-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.
Substitution: The compound can undergo substitution reactions where functional groups on the purine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated derivatives of the compound can be used in substitution reactions with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purines.
Applications De Recherche Scientifique
6-(Cyclohexylethynyl)-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 6-(Cyclohexylethynyl)-7H-purine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-O-Cyclohexylmethyl Guanine: This compound shares structural similarities with 6-(Cyclohexylethynyl)-7H-purine but differs in the nature of the substituent group attached to the purine ring.
Cyclohexanethiol: Although not a purine derivative, it contains a cyclohexyl group and can be compared in terms of its chemical reactivity.
Uniqueness
This compound is unique due to the presence of the cyclohexylethynyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
830330-47-7 |
|---|---|
Formule moléculaire |
C13H14N4 |
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
6-(2-cyclohexylethynyl)-7H-purine |
InChI |
InChI=1S/C13H14N4/c1-2-4-10(5-3-1)6-7-11-12-13(16-8-14-11)17-9-15-12/h8-10H,1-5H2,(H,14,15,16,17) |
Clé InChI |
RHGWYHMEIGLMAR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C#CC2=C3C(=NC=N2)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)

![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
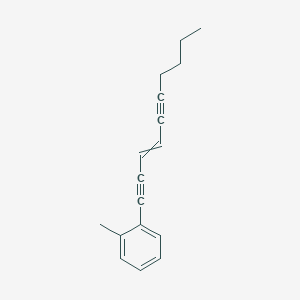
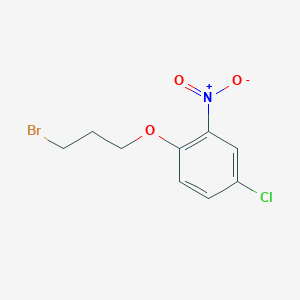
![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
